6-Hydroxy-4-methyl-2-oxo-5-(piperidin-1-ylmethyl)-1-propylpyridine-3-carbonitrile
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Overview
Description
6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1-PROPYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1-PROPYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyridine ring, followed by the introduction of various functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions carried out in reactors designed to handle the specific requirements of each step. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1-PROPYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1-PROPYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-HYDROXY-4-METHYL-2-OXO-5-(PHENYLAMINOMETHYL)-1-PROPYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
- 6-HYDROXY-4-METHYL-2-OXO-5-(MORPHOLINOMETHYL)-1-PROPYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Uniqueness
Compared to similar compounds, 6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1-PROPYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C16H23N3O2 |
---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
6-hydroxy-4-methyl-2-oxo-5-(piperidin-1-ylmethyl)-1-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H23N3O2/c1-3-7-19-15(20)13(10-17)12(2)14(16(19)21)11-18-8-5-4-6-9-18/h21H,3-9,11H2,1-2H3 |
InChI Key |
KDRPAVNTIGLFQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C(C1=O)C#N)C)CN2CCCCC2)O |
Origin of Product |
United States |
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